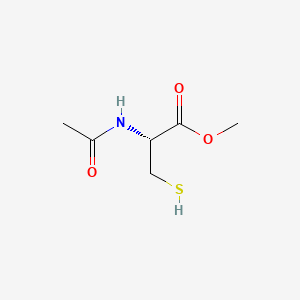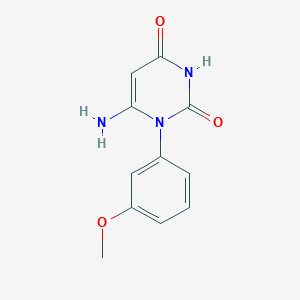
Ácido (1S,2S)-2-aminociclohexanocarboxílico
Descripción general
Descripción
(1S,2S)-2-Aminocyclohexanecarboxylic Acid is a useful research compound. Its molecular formula is C7H13NO2 and its molecular weight is 143.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1S,2S)-2-Aminocyclohexanecarboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S,2S)-2-Aminocyclohexanecarboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de Ligandos Quirales
El ácido (1S,2S)-2-aminociclohexanocarboxílico se utiliza en la síntesis de ligandos quirales, que son cruciales para la catálisis asimétrica. Estos ligandos pueden inducir quiralidad durante las reacciones químicas, lo cual es importante para producir sustancias enantioméricamente puras en los productos farmacéuticos .
Ciencia de Materiales
En la ciencia de materiales, este compuesto se ha utilizado para inducir quiralidad en los polímeros, lo que puede tener aplicaciones en la creación de materiales avanzados con propiedades ópticas específicas .
Investigación Farmacéutica
La investigación farmacéutica emplea el ácido (1S,2S)-2-aminociclohexanocarboxílico para el desarrollo de medicamentos, particularmente en el diseño de sistemas de administración de medicamentos debido a su capacidad para interactuar con moléculas biológicas .
Química Analítica
Este compuesto se utiliza en el desarrollo de fases estacionarias quirales para cromatografía líquida de alta resolución (HPLC), ayudando en la separación de enantiómeros, lo que es un proceso crítico en el análisis farmacéutico .
Síntesis Asimétrica
Sirve como un bloque de construcción en la síntesis asimétrica, particularmente en los procesos de hidrogenación utilizados para crear moléculas quirales a partir de sus precursores aquirales .
Sensores Electroquímicos
En el campo de los sensores electroquímicos, los materiales basados en ácido (1S,2S)-2-aminociclohexanocarboxílico se pueden utilizar para crear sensores que son capaces de distinguir entre diferentes enantiómeros de una sustancia .
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s known that similar compounds have been used to synthesize urea derivatives, which have shown antimicrobial activity .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through the formation of hydrogen bonds and other intermolecular interactions .
Biochemical Pathways
Similar compounds are known to be involved in various metabolic pathways, including those related to the metabolism of short-chain fatty acids .
Pharmacokinetics
A related compound, ly544344, has been shown to have high oral bioavailability and extensive and rapid absorption and bioactivation, with greater than 97% of prodrug hydrolysis occurring before its appearance in the hepatic portal vein .
Result of Action
Related compounds have been shown to have antimicrobial activity, suggesting that (1s,2s)-2-aminocyclohexanecarboxylic acid may also have similar effects .
Propiedades
IUPAC Name |
(1S,2S)-2-aminocyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c8-6-4-2-1-3-5(6)7(9)10/h5-6H,1-4,8H2,(H,9,10)/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USQHEVWOPJDAAX-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427828 | |
| Record name | (1S,2S)-2-Aminocyclohexanecarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24716-93-6 | |
| Record name | (1S,2S)-2-Aminocyclohexanecarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1S,2S)-2-Aminocyclohexanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes (1S,2S)-2-Aminocyclohexanecarboxylic acid challenging to differentiate chirally, and what methods were employed in the research to overcome this?
A1: (1S,2S)-2-Aminocyclohexanecarboxylic acid, like other cyclic beta-amino acids, possesses two chiral centers, making the differentiation of its enantiomers complex. The research investigated two primary methods:
- Kinetic Method: This technique exploits the difference in reaction rates between enantiomers when interacting with chiral metal complexes. The study used trimeric metal-bound complexes with Cu(2+) and Ni(2+) ions, alongside chiral reference compounds like alpha- and beta-amino acids. Notably, aromatic reference compounds enhanced enantioselectivity. []
- Fixed-Ligand Kinetic Method: This modified approach incorporates dipeptides as fixed ligands within the metal complexes. The research found that dipeptides containing aromatic side chains further improved enantioselectivity. []
Q2: Did the research identify any specific advantages of using the fixed-ligand kinetic method for chiral differentiation of (1S,2S)-2-Aminocyclohexanecarboxylic acid?
A2: Yes, the inclusion of dipeptides, especially those with aromatic side chains, as fixed ligands in the kinetic method demonstrated superior enantioselectivity compared to the standard kinetic method. This suggests that the fixed-ligand approach may be more effective for distinguishing the enantiomers of (1S,2S)-2-Aminocyclohexanecarboxylic acid. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-([1,1'-Biphenyl]-4-yloxy)ethanamine](/img/structure/B1277612.png)
![2-[3-(2-Amino-thiazol-4-yl)-2,5-dimethyl-pyrrol-1-yl]-ethanol](/img/structure/B1277615.png)
![2-[(E)-2-(1-Methylpyridin-1-ium-2-yl)ethenyl]phenol;iodide](/img/structure/B1277620.png)

![[2-(Benzylamino-methyl)-phenyl]-methanol hydrochloride](/img/structure/B1277628.png)







